molecular formula C17H20N4O4 B3727812 diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate

diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate

Cat. No. B3727812
M. Wt: 344.4 g/mol
InChI Key: NLQALWYHPCRTMM-FGYUYECLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate, also known as DIMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to enhance the activity of antioxidant enzymes, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate is its versatility and potential applications in various fields. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate is its instability in aqueous solutions, which makes it difficult to use in certain experiments. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate. One area of interest is the development of novel materials using diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate as a precursor. Another area of interest is the investigation of its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate and its effects on different cell types.

Scientific Research Applications

Diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, it has been used as a plant growth regulator to enhance crop yield and quality. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

ethyl (E)-3-ethoxy-3-hydroxy-2-[(E)-N'-[(E)-1H-indol-3-ylmethylideneamino]carbamimidoyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-24-16(22)14(17(23)25-4-2)15(18)21-20-10-11-9-19-13-8-6-5-7-12(11)13/h5-10,19,22H,3-4H2,1-2H3,(H2,18,21)/b16-14+,20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQALWYHPCRTMM-FGYUYECLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NN=CC1=CNC2=CC=CC=C21)N)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C(=N/N=C/C1=CNC2=CC=CC=C21)\N)/C(=O)OCC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(amino{2-[(E)-1-(1H-indol-3-YL)methylidene]hydrazino}methylene)malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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